
2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine, also known as M1 or M1-NPNM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a morpholine derivative that has been synthesized using various methods and has been studied for its biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine is not fully understood. However, it has been proposed that this compound may act as a chelating agent, binding to metal ions and inhibiting their activity. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. This compound has also been shown to have anti-inflammatory effects and to protect against oxidative stress. In vivo studies have demonstrated that this compound can improve memory and cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. This compound is also readily available from commercial sources. However, this compound has some limitations for lab experiments. It is not water-soluble, which can limit its applications in aqueous systems. This compound is also relatively expensive compared to other morpholine derivatives.
Zukünftige Richtungen
There are several future directions for the study of 2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine. One potential direction is the further exploration of its potential therapeutic applications, particularly in the treatment of cancer and Alzheimer's disease. Another direction is the development of new synthesis methods for this compound that are more efficient and environmentally friendly. The study of the environmental fate and toxicity of this compound is also an important area for future research.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields, including medicinal chemistry, materials science, and environmental science. The synthesis method of this compound involves the reaction of 1-naphthaldehyde with 2-methyl-2-amino-1-propanol in the presence of an acid catalyst. This compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant properties. This compound has advantages and limitations for lab experiments, and there are several future directions for its study.
Synthesemethoden
The synthesis of 2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine involves the reaction of 1-naphthaldehyde with 2-methyl-2-amino-1-propanol in the presence of an acid catalyst. The reaction leads to the formation of this compound as a white crystalline powder. Other methods of synthesis have also been reported, including the use of different aldehydes and amines.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-(1-methylethyl)-2-(1-naphthalenyl)morpholine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been explored as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In materials science, this compound has been used as a building block for the synthesis of various functional materials. In environmental science, this compound has been studied as a potential pollutant in water and soil.
Eigenschaften
| 109461-25-8 | |
Molekularformel |
C18H23NO |
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
2-methyl-2-naphthalen-1-yl-4-propan-2-ylmorpholine |
InChI |
InChI=1S/C18H23NO/c1-14(2)19-11-12-20-18(3,13-19)17-10-6-8-15-7-4-5-9-16(15)17/h4-10,14H,11-13H2,1-3H3 |
InChI-Schlüssel |
IPAUXXNHTOHEGT-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCOC(C1)(C)C2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
CC(C)N1CCOC(C1)(C)C2=CC=CC3=CC=CC=C32 |
Synonyme |
2-methyl-2-naphthalen-1-yl-4-propan-2-yl-morpholine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


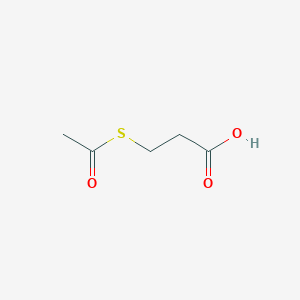
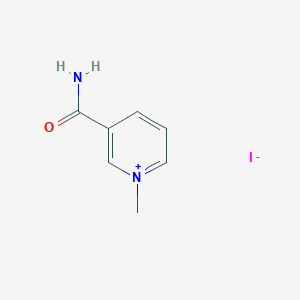
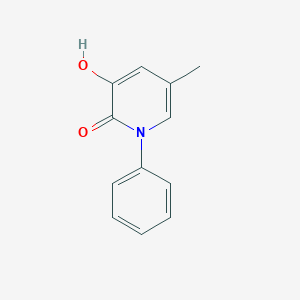


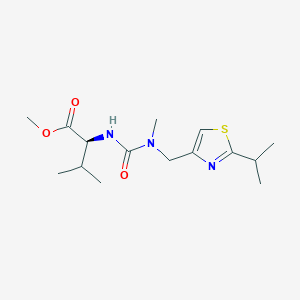

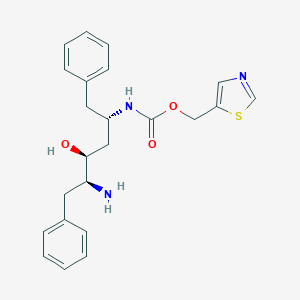
![Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate](/img/structure/B17418.png)


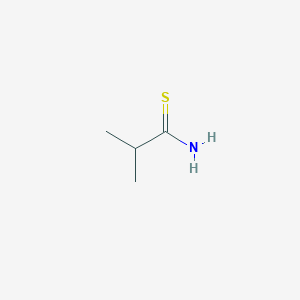

![2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B17430.png)
